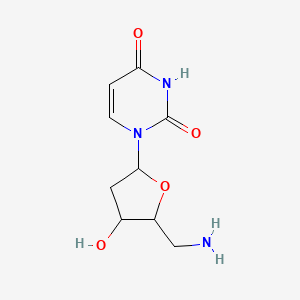

5'-Amino-2',5'-dideoxyuridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5'-Amino-2',5'-dideoxyuridine is a complex organic compound with a unique structure that combines a tetrahydrofuran ring with a pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5'-Amino-2',5'-dideoxyuridine typically involves multiple steps. One common method involves the reaction of 2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)oxy)acetic acid with N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline in N,N-dimethyl-formamide at room temperature for 30 minutes. This is followed by the reaction with N-[9-(5-aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-9H-purin-6-yl]-benzamide in N,N-dimethyl-formamide for 2.5 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for scale, yield, and purity.

Análisis De Reacciones Químicas

Phosphorylation Reactions

5'-Amino-2',5'-dideoxyuridine undergoes phosphorylation to form 5'-N-triphosphate derivatives, critical for enzymatic incorporation into nucleic acids.

Reaction Conditions

-

Reagents : Trisodium trimetaphosphate (TMP), Tris buffer (pH ~11)

-

Temperature : Room temperature (25°C)

-

Duration : 5–7 days

Mechanism :

The amino group at the 5' position reacts with TMP to form a stable triphosphate linkage. This reaction is facilitated by the nucleophilic nature of the amino group, which replaces the hydroxyl group in standard phosphorylation .

Staudinger Reaction for Azide Reduction

The compound’s synthesis often involves intermediates like 5'-azido-2',5'-dideoxyuridine, reduced via the Staudinger reaction.

Procedure :

-

Azide Intermediate : Prepared from 2'-deoxyuridine through azide substitution.

-

Reduction : Triphenylphosphine (PPh₃) in aqueous THF reduces the azide to an amine.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12–24 hours |

| Yield | 75–85% |

| Purity (HPLC) | >95% |

Enzymatic Incorporation into DNA

This compound triphosphate is efficiently incorporated into DNA by polymerases.

Study (Klenow Fragment of E. coli DNA Polymerase I) :

-

Incorporation Rate : 90–95% efficiency at 37°C in standard buffer .

-

Effect on DNA Stability : No significant distortion of DNA duplex structure .

Applications :

-

Sequence Ladder Generation : Acid treatment post-incorporation cleaves DNA at modified sites, enabling precise sequence analysis .

Acid-Catalyzed Cleavage

The amino group facilitates site-specific DNA cleavage under mild acidic conditions.

Conditions :

-

Acid : 5% acetic acid

-

Time : 30 minutes at 37°C

-

Outcome : Strand cleavage at all incorporated this compound residues .

Mechanism :

Protonation of the amino group weakens the glycosidic bond, leading to β-elimination and strand breakage .

Substitution Reactions

The bromine or iodine atoms in halogenated derivatives (e.g., 5-iodo-5'-amino-2',5'-dideoxyuridine) undergo nucleophilic substitution.

Example :

Antiviral Activity :

| Derivative | IC₅₀ (HSV-1) | Selectivity Index |

|---|---|---|

| 5-Bromovinyl | 0.02 μM | >500 |

| 5-Iodovinyl | 0.05 μM | >400 |

| Acycloguanosine | 0.1 μM | 300 |

Data adapted from HSV-1 inhibition assays in primary rabbit kidney cells .

Cross-Linking Reactions

The amino group enables covalent conjugation with electrophilic agents.

Applications :

-

Bioconjugation : Reacts with NHS esters or isocyanates to form stable amide/urea linkages.

-

Probe Design : Used in fluorescent or affinity tags for tracking nucleotide metabolism.

Example Reaction :

\text{5'-Amino-dUrd} + \text{NHS-fluorescein} \rightarrow \text{Fluorescein-labeled dUrd} \quad (\text{Yield: 80–90%})[6]

Comparative Reactivity with Analogues

The reactivity of this compound differs from related nucleosides:

| Compound | Key Reaction | Unique Feature |

|---|---|---|

| This compound | Acid cleavage | Site-specific DNA scission |

| Thymidine | Phosphorylation | Natural substrate for DNA |

| 5-Iodo-dUrd | Antiviral substitution | Halogen enhances selectivity |

Stability Under Physiological Conditions

Aplicaciones Científicas De Investigación

Molecular Biology Applications

Nucleic Acid Labeling and Stabilization

5'-Amino-2',5'-dideoxyuridine has been incorporated into DNA to enhance nucleic acid labeling and stabilize nucleic acid structures. Its unique structure allows for the functionalization of nucleic acid aptamers and catalysts, which are essential in various biochemical assays. The incorporation of this compound can influence DNA bending properties, making it valuable for studying DNA-protein interactions and structural dynamics .

SELEX Technology

The 5'-triphosphate derivatives of this compound are utilized in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process. This technique is crucial for developing aptamers with high specificity for target molecules. The amino group enhances the binding affinity and functionality of nucleic acids designed for therapeutic and diagnostic purposes .

Antiviral Applications

Varicella-Zoster Virus Inhibition

Research has demonstrated that 5-iodo-5'-amino-2',5'-dideoxyuridine exhibits antiviral properties against the varicella-zoster virus (VZV). In vitro studies revealed that this compound effectively reduced plaque formation in VZV-infected cells by up to 95% at concentrations ranging from 10 to 800 μM. Importantly, it showed low toxicity to human diploid embryo fibroblast cells, indicating its potential as a therapeutic agent against viral infections .

Mechanism of Action

The mechanism through which this compound exerts its antiviral effects involves interference with viral replication processes. By mimicking natural nucleotides, it can be incorporated into viral RNA or DNA, leading to defective viral genomes that cannot replicate effectively .

Cancer Research Applications

Antitumor Activity

Studies have indicated that derivatives of this compound may possess antitumor activity. For instance, research involving the synthesis of amino acid ester derivatives containing 5-fluorouracil highlighted the potential of these compounds in targeting cancer cells more effectively than traditional chemotherapeutics. The incorporation of this nucleoside analog may enhance the efficacy of existing cancer therapies by improving drug delivery mechanisms .

Preclinical Studies

In preclinical settings, the compound has been evaluated for its pharmacokinetics and systemic toxicity when used in combination with radiation therapy. Such studies are essential for determining optimal dosing regimens and understanding the therapeutic window for clinical applications .

Synthesis and Chemical Applications

Building Block for Complex Molecules

As a versatile building block, this compound is employed in synthetic organic chemistry to create more complex nucleosides and nucleotide analogs. Its structure allows chemists to modify and explore various functional groups, leading to new compounds with enhanced biological activities .

Investigating Base Pairing Properties

Research has shown that substituents at the 5-position of pyrimidine bases can significantly affect their base pairing properties. Studies utilizing NMR spectroscopy have provided insights into how this compound interacts with complementary nucleotides, which is crucial for understanding its role in nucleic acid hybridization processes .

Mecanismo De Acción

The mechanism of action of 5'-Amino-2',5'-dideoxyuridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

5'-Amino-2',5'-dideoxyuridine: Unique due to its specific combination of functional groups and ring structures.

Other Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine ring but differ in their functional groups and biological activities.

Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran itself and its derivatives have different applications and properties.

Propiedades

Fórmula molecular |

C9H13N3O4 |

|---|---|

Peso molecular |

227.22 g/mol |

Nombre IUPAC |

1-[5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13N3O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15) |

Clave InChI |

ABYZQSMQSHNEMQ-UHFFFAOYSA-N |

SMILES canónico |

C1C(C(OC1N2C=CC(=O)NC2=O)CN)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.